molecular formula C18H21N5S2 B2818321 2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-16-3

2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No. B2818321
CAS RN: 868221-16-3
M. Wt: 371.52
InChI Key: ZOQPNZUMGSLCTI-UHFFFAOYSA-N
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Description

2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthetic Pathways and Chemical Properties

  • Research has been conducted on the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing the 1,2,3-triazole moiety. These compounds have shown potential due to their antitrypanosomal activity and other beneficial properties as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017).

Biological Activities and Potential Therapeutic Applications

  • Novel derivatives of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have been synthesized and characterized, showing antibacterial activity against Gram-positive and Gram-negative microbial strains. This illustrates the potential of such compounds in developing new antimicrobial agents (Lahmidi et al., 2019).
  • A series of new 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines have been prepared as inhibitors of cAMP phosphodiesterase, suggesting their use as potential new cardiovascular agents. These compounds demonstrated significant effects in increasing cardiac output without increasing heart rate in animal models (Novinson et al., 1982).

properties

IUPAC Name

2-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S2/c1-2-13-24-18-22-21-16(14-25-17-19-10-6-11-20-17)23(18)12-9-15-7-4-3-5-8-15/h3-8,10-11H,2,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQPNZUMGSLCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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